![molecular formula C8H13NO4 B123748 (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid CAS No. 151292-70-5](/img/structure/B123748.png)
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid, also known as MPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MPA is widely used in scientific research due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Wirkmechanismus
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid exerts its anti-inflammatory and analgesic effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid inhibits COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid are primarily due to its inhibition of COX enzymes. By inhibiting COX enzymes, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to reduce inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments include its ease of synthesis, low cost, and ability to inhibit COX enzymes. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid is also relatively stable and can be stored for long periods of time. However, one limitation of using (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid in lab experiments is that it may have off-target effects due to its ability to inhibit other enzymes in addition to COX enzymes. Another limitation is that (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid may not be effective in all animal models of inflammation and pain.
Zukünftige Richtungen
There are several future directions for research on (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. One area of research could focus on developing more selective COX inhibitors that do not have off-target effects. Another area of research could focus on developing novel formulations of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid that have improved pharmacokinetic properties and can be delivered to specific tissues. Additionally, further research is needed to determine the potential of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid as a cancer treatment and to identify any potential side effects or toxicities associated with its use.
Synthesemethoden
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid involves the reaction of 2-methyl-2-propanol with chloroformate to produce (2-methylpropan-2-yl) chloroformate. This intermediate is then reacted with glycine ethyl ester to produce the desired product, (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid. The synthesis method is relatively simple and straightforward, making (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid easily accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been extensively used in scientific research due to its ability to inhibit COX enzymes. COX enzymes are involved in the production of prostaglandins, which play a crucial role in inflammation, pain, and fever. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced pain. (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
151292-70-5 |
|---|---|
Produktname |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic Acid |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
InChI-Schlüssel |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonyme |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



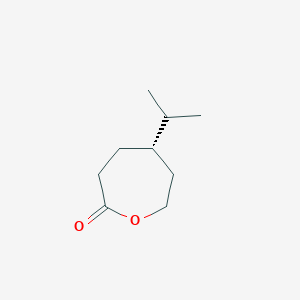
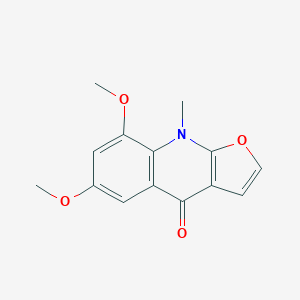

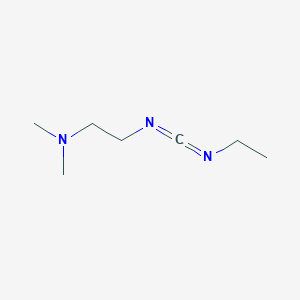
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)
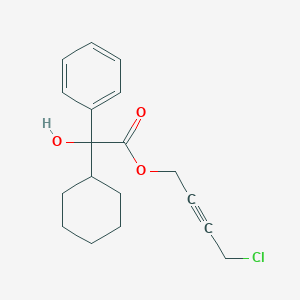
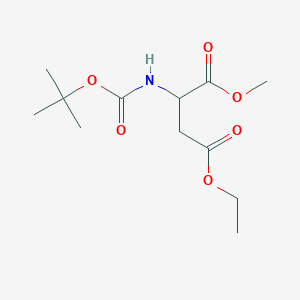
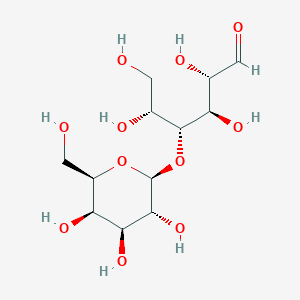
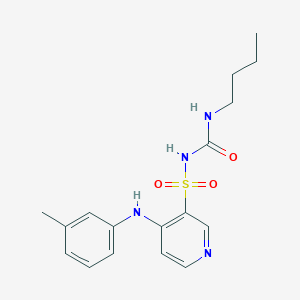
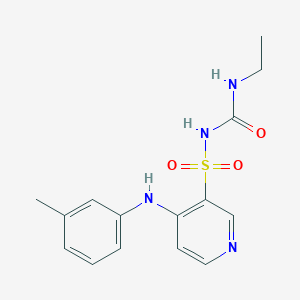
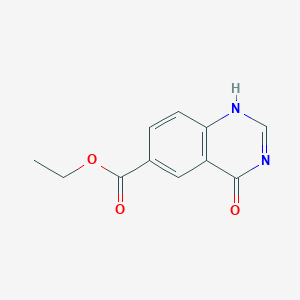
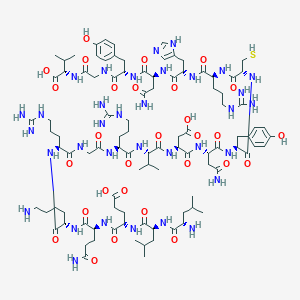
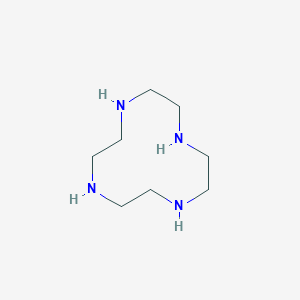
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)